2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol
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Overview
Description
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with two fluorine atoms and a hydroxyl group. This compound has garnered interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,4-difluorocyclohexanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4,4-difluorocyclohexanone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound can modulate various biochemical pathways, making it valuable for research in pharmacology and biochemistry .
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Difluorocyclohexyl)-2-methoxyethan-1-ol: Similar structure with a methoxy group instead of a hydroxyl group.
2-(4,4-Difluorocyclohexyl)-2-methoxyethanamine; hydrochloride: Contains an amine group and is used in different chemical reactions.
Uniqueness
2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18F2O |
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Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-9(2,7-13)8-3-5-10(11,12)6-4-8/h8,13H,3-7H2,1-2H3 |
InChI Key |
FCSOTWIOVZJTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1CCC(CC1)(F)F |
Origin of Product |
United States |
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